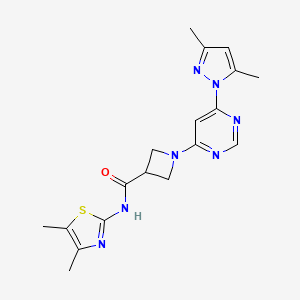

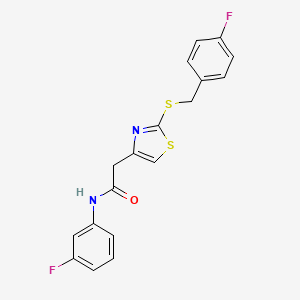

![molecular formula C26H32N4O2 B2574936 1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005127-18-3](/img/structure/B2574936.png)

1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a cyclohexyl ring, a phenyl ring with a dimethylamino substituent, and a tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione moiety .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different part of the molecule. For example, the benzyl and cyclohexyl groups might be introduced through nucleophilic substitution or addition reactions . The pyrrolopyrazole dione ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzyl, cyclohexyl, and phenyl groups are all aromatic and planar, while the pyrrolopyrazole dione ring is likely to be non-planar .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For instance, the benzyl and phenyl rings might undergo electrophilic aromatic substitution reactions . The amino group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar dimethylamino group and the dione moiety could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Molecular Structure and Interactions

The study by Avasthi et al. (2002) investigates the molecular structure of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, focusing on their dimerization behavior due to interchanged substitutions. This research provides insights into weak intermolecular C-H...O hydrogen bonds and C-H...π interactions, highlighting the structural diversity and potential interaction modes of similar compounds (Avasthi et al., 2002).

Synthesis and Chemical Reactions

The work by Dzvinchuk et al. (2009) explores the Hantzsch three-component cyclization involving 4-(dimethylamino)benzaldehyde, cyclohexane-1,3-diones, and 1,3-[N,C]-dinucleophiles, leading to the formation of polycondensed heterocyclic systems. This study demonstrates the compound's utility in facilitating complex cyclocondensation reactions, resulting in heterocyclic systems with potential biological activities (Dzvinchuk et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Research by Kendre et al. (2015) on the synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including an aryl sulfonate moiety, showcases the compound's potential as a precursor for antimicrobial and anti-inflammatory agents. This highlights the versatility of such compounds in medicinal chemistry applications (Kendre et al., 2015).

Photoinduced Reactions for Synthetic Applications

He et al. (2021) conducted a theoretical investigation into the light-induced tetrazole-quinone 1,3-dipole cycloadditions, a green and efficient method for synthesizing pyrazole-fused quinones. This research sheds light on the microscopic mechanisms behind such reactions, offering a basis for future synthetic applications involving photoinduced processes (He et al., 2021).

Generation of Structurally Diverse Libraries

Roman's (2013) study on generating a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material underscores the compound's role in diversifying chemical libraries. This emphasizes its significance in drug discovery and development efforts (Roman, 2013).

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-5-cyclohexyl-3-[4-(dimethylamino)phenyl]-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2/c1-28(2)20-15-13-19(14-16-20)23-22-24(29(27-23)17-18-9-5-3-6-10-18)26(32)30(25(22)31)21-11-7-4-8-12-21/h3,5-6,9-10,13-16,21-24,27H,4,7-8,11-12,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHYZXHTYPNJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4CCCCC4)N(N2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

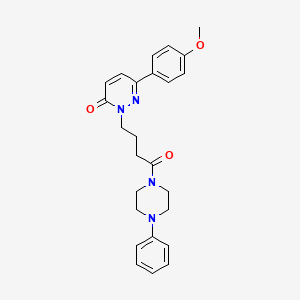

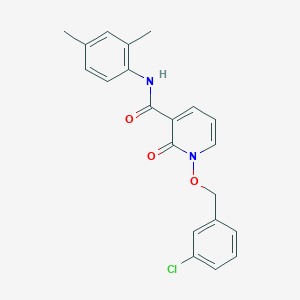

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

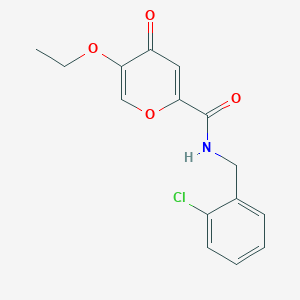

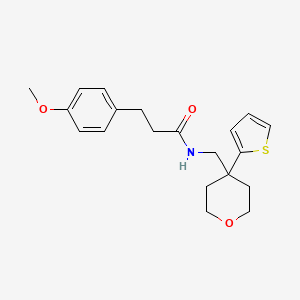

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)

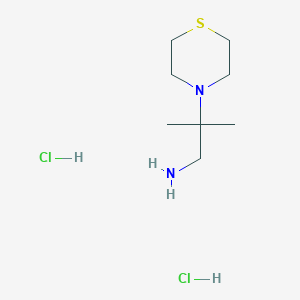

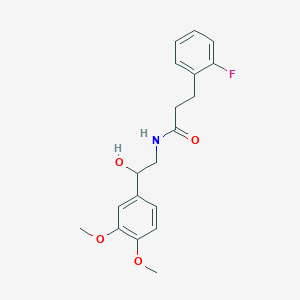

![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)

![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)

![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)